1,3,3-Trimethylcyclobutan-1-ol

Description

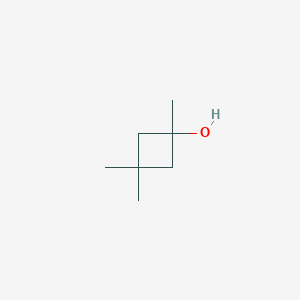

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

1,3,3-trimethylcyclobutan-1-ol |

InChI |

InChI=1S/C7H14O/c1-6(2)4-7(3,8)5-6/h8H,4-5H2,1-3H3 |

InChI Key |

XROULHQJFPDLCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C)O)C |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 1,3,3 Trimethylcyclobutan 1 Ol and Analogues

Historical Development of Synthetic Routes to Cyclobutanols

The journey to synthesize cyclobutanol (B46151) and its derivatives has been marked by several key discoveries. Early methods often involved the rearrangement of other cyclic structures. For instance, the acid-catalyzed rearrangement of cyclopropylcarbinol provided a pathway to cyclobutanol. orgsyn.org Another foundational method involved the Demjanov rearrangement of cyclobutylamine (B51885) using nitrous acid to yield cyclobutanol. wikipedia.org

The reduction of cyclobutanone (B123998) has also been a long-standing and straightforward method for producing cyclobutanol. wikipedia.orgcapes.gov.br Various reducing agents have been employed over the years, with metal hydrides being a common choice. wikipedia.org Conversely, the oxidation of cyclobutanol serves as a method to produce cyclobutanone. wikipedia.org These early methods laid the groundwork for the more refined and targeted synthetic strategies that are employed today.

Contemporary Approaches to 1,3,3-Trimethylcyclobutan-1-ol (B6202664) Synthesis

Modern synthetic chemistry has introduced a variety of sophisticated techniques for the construction of highly substituted cyclobutanol rings like this compound. These methods offer greater control over the molecular architecture and have expanded the toolkit available to organic chemists.

Organometallic Reagent-Mediated Cyclobutanone/ol Formation

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools in the synthesis of alcohols due to their strong nucleophilic character. libretexts.org In the context of cyclobutanol synthesis, these reagents can be added to cyclobutanone precursors to generate tertiary cyclobutanols. For the synthesis of this compound, the addition of a methyl Grignard reagent (methylmagnesium bromide) to 3,3-dimethylcyclobutanone would be a direct approach.

The stereoselectivity of the addition of organometallic reagents to cyclobutanones can be influenced by the specific reagent and reaction conditions. researchgate.netresearchgate.net For example, the reaction of Grignard reagents with oxaspiropentanes can proceed through a cyclobutanone intermediate, with the stereospecificity of the nucleophilic attack on the carbonyl group being dependent on the structure of the starting material. researchgate.net

| Reagent | Substrate | Product | Key Features |

| Grignard Reagents | Oxaspiropentanes | Tertiary Cyclobutanols | Proceeds via a cyclobutanone intermediate; stereospecificity is variable. researchgate.net |

| Organometallic Reagents | Spiro-cyclobutanone | Tertiary Cyclobutanols | Diastereoselectivity depends on the reagent and solvent. researchgate.net |

| n-BuLi | Cyclobutanol derivative | Diol | Demonstrates the reactivity of the cyclobutanol moiety with organolithium reagents. acs.org |

Ring-Closing Reactions for Cyclobutanol Ring Construction

Ring-closing reactions represent another important strategy for constructing the cyclobutane (B1203170) core. Palladium-catalyzed ring-closing/ring-opening cross-coupling reactions have been developed for the enantioselective diarylation of unactivated olefins, providing a route to chiral 2,3-dihydrobenzofurans that involves a cyclobutanol intermediate. researchgate.net

Another innovative approach involves a formal [3+1]-cycloaddition using 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives to synthesize 3-borylated cyclobutanols. chemrxiv.orgrsc.orgnih.gov This method is significant as it allows for the creation of highly substituted cyclobutanols with synthetic handles for further functionalization. chemrxiv.orgrsc.orgnih.gov The formation of cyclobutanes via cyclization can be challenging due to high ring strain and entropic barriers. nih.gov

High-pressure [2+2] cycloaddition reactions between arenesulfonyl allenes and benzyl (B1604629) vinyl ether have also been utilized to create a library of 3-substituted cyclobutanols. ru.nl This method allows for the introduction of diversity at two points in the molecule. ru.nl

| Reaction Type | Reactants | Product | Key Features |

| [3+1]-Cycloaddition | 1,1-diborylalkanes and epihalohydrins | 3-Borylated cyclobutanols | Provides access to highly substituted cyclobutanols with synthetic handles. chemrxiv.orgrsc.orgnih.gov |

| [2+2] Cycloaddition | Arenesulfonyl allenes and benzyl vinyl ether | 3-Substituted cyclobutanols | High-pressure conditions; allows for diversification. ru.nl |

| Palladium-catalyzed cascade | Aryl halide-tethered alkenes and benzocyclobutenols | Chiral 2,3-dihydrobenzofurans | Involves a ring-closing/ring-opening mechanism. researchgate.net |

Derivatization Pathways from Precursor Cyclobutane Structures

The synthesis of this compound can also be achieved through the derivatization of pre-existing cyclobutane skeletons. For instance, cyclobutanols can serve as precursors for the synthesis of other cyclobutane derivatives. researchgate.net A key precursor for this compound could be 1,3,3-trimethylcyclobut-1-ene. nih.gov The hydration of this alkene, for example through hydroboration-oxidation, would yield the target alcohol.

The functionalization of cyclobutane rings is an active area of research. For example, methods for the diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes have been developed through the cycloaddition of bicyclo[1.1.0]butanes. rsc.org Furthermore, the cleavage of C-C bonds in cyclobutanol derivatives under palladium catalysis can lead to a variety of functionalized products, demonstrating the versatility of the cyclobutanol scaffold in synthesis. acs.orgnih.gov

Stereoselective and Enantioselective Synthesis of Chiral Cyclobutanols

The development of methods for the stereoselective and enantioselective synthesis of chiral cyclobutanols is of great importance, as many biologically active molecules containing the cyclobutane motif are chiral. nih.govchemistryviews.org

Recent advancements include sequential enantioselective reduction/C–H functionalization to create contiguous stereogenic centers in cyclobutanols. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of natural products. nih.gov Another approach involves the visible-light-induced asymmetric [2+2] cycloaddition of alkenes, which can proceed without the need for directing groups. chemistryviews.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclobutane derivatives, often through [2+2] annulation reactions. bohrium.com Furthermore, the photocyclization of α-amido alkylaryl ketones, known as the Yang cyclization, can produce N-acylated 2-aminocyclobutanols with high diastereoselectivity. acs.orgnih.gov

Diastereoselective Control in this compound Synthesis

While this compound itself is not chiral, the principles of diastereoselective control are crucial when synthesizing more complex analogues or when considering reactions of the alcohol itself. For instance, in the synthesis of trifluoromethylated 1,3-dioxanes, a highly diastereoselective process involving an addition/oxa-Michael sequence has been reported. rsc.org

The synthesis of multi-substituted cyclobutanes often requires careful control of stereochemistry. The cycloaddition of bicyclo[1.1.0]butanes with reagents like triazolinedione or nitrosoarenes can lead to the diastereoselective formation of cyclobutane derivatives with cis-1,3-heteroatom substitutions after subsequent bond cleavage. rsc.org The diastereoselectivity of reactions can be influenced by various factors, including the choice of catalyst and reaction conditions. organic-chemistry.org

Chiral Auxiliary and Catalytic Asymmetric Induction Methodologies

The introduction of chirality in the synthesis of this compound and its analogues can be effectively achieved through the use of chiral auxiliaries and catalytic asymmetric methods. These approaches aim to control the facial selectivity of key bond-forming reactions, thereby establishing the desired stereochemistry at the carbinol center.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. For the synthesis of chiral cyclobutanol derivatives, chiral auxiliaries can be employed in various key reactions, including cycloadditions and alkylations.

A common strategy involves the use of α,β-unsaturated carbonyl compounds bearing a chiral auxiliary to control the stereochemistry of [2+2] cycloaddition reactions. For instance, acrylates derived from Evans oxazolidinones or other chiral alcohols can react with appropriately substituted ketenes or alkenes. The steric hindrance imposed by the chiral auxiliary directs the approach of the reacting partner, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary and functional group manipulations would then yield the chiral cyclobutanol.

While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the general applicability is well-established for the synthesis of other substituted cyclobutanes. The key challenge lies in the synthesis of a suitable trisubstituted ketene (B1206846) or alkene precursor for the [2+2] cycloaddition.

Catalytic Asymmetric Induction

Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. rsc.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Various catalytic systems have been developed for the asymmetric synthesis of cyclobutane derivatives.

Enantioselective Reduction of Prochiral Cyclobutanones:

A powerful strategy for accessing chiral cyclobutanols is the enantioselective reduction of a corresponding prochiral cyclobutanone. In the context of this compound, this would involve the synthesis of 3,3-dimethylcyclobutanone followed by an asymmetric methylation and subsequent reduction, or the synthesis of 3,3-dimethyl-1-methylcyclobutanone and its asymmetric reduction.

Recent advancements have demonstrated the efficacy of sequential enantioselective reduction and C-H functionalization to create complex cyclobutanols. nih.gov For example, a prochiral 3,3-disubstituted cyclobutanone can be reduced to the corresponding cyclobutanol with high enantioselectivity using a chiral ruthenium catalyst. nih.gov Although not directly applied to this compound, this methodology highlights a viable synthetic route.

| Entry | Substrate (Cyclobutanone) | Catalyst (mol%) | Conditions | Product (Cyclobutanol) | Yield (%) | ee (%) |

| 1 | 2,2-dimethyl-3,3-diphenylcyclobutanone | (S,S)-Ts-DENEB (1) | HCOOH/Et3N, rt | 2,2-dimethyl-3,3-diphenylcyclobutanol | 95 | 44 |

| 2 | 3,3-dimethylcyclobutanone | RuCl(S,S)-Tsdpen (2) | HCOOH/Et3N, rt | (S)-3,3-dimethylcyclobutanol | 98 | 97 |

Table 1: Enantioselective Reduction of Prochiral Cyclobutanones. This table is based on data for analogous reactions and illustrates the potential of this methodology. nih.gov

Catalytic Asymmetric [2+2] Cycloadditions:

Chiral Lewis acids or transition metal catalysts can promote the enantioselective [2+2] cycloaddition of a ketene with an alkene. For the synthesis of analogues of this compound, a reaction between a disubstituted ketene and an appropriately substituted alkene in the presence of a chiral catalyst could be envisioned. The catalyst would coordinate to one of the reactants, creating a chiral environment that dictates the facial selectivity of the cycloaddition.

Ring Expansion of Oxaspiropentanes:

A stereoselective approach to tertiary cyclobutanols involves the ring expansion of oxaspiropentanes induced by Grignard reagents. researchgate.net The reaction proceeds through the formation of a cyclobutanone intermediate. The stereospecificity of the Grignard reagent's attack on the carbonyl group of this intermediate is crucial for controlling the final stereochemistry of the tertiary alcohol. This method could be adapted for the synthesis of this compound by using a suitably substituted oxaspiropentane and methylmagnesium bromide.

| Entry | Oxaspiropentane Derivative | Grignard Reagent | Product (Tertiary Cyclobutanol) | Diastereomeric Ratio |

| 1 | Spiro[2.3]hexan-4-one derived oxaspiropentane | Phenylmagnesium bromide | 1-phenyl-1-(hydroxymethyl)cyclobutanol | 90:10 |

| 2 | 2,2-Dimethyloxaspiropentane | Methylmagnesium bromide | This compound (hypothetical) | N/A |

Table 2: Stereoselective Ring Expansion of Oxaspiropentanes. This table presents data from related systems to illustrate the principle of the methodology. researchgate.net The second entry is a hypothetical application to the target molecule.

Enantioselective Hydrofunctionalization of Cyclobutenones:

A recent strategy for constructing enantioenriched gem-dimethyl cyclobutanes involves the sequential 1,4-conjugate addition, trapping, and cross-coupling of cyclobutenones. nih.gov This method allows for the synthesis of chiral 2,3-disubstituted cyclobutanones, which can then be converted to the desired cyclobutanol through stereoselective addition of a methyl group. This approach has been successfully applied to the total synthesis of several natural products containing the gem-dimethylcyclobutane motif. nih.gov

Elucidating the Reactivity and Reaction Mechanisms of 1,3,3 Trimethylcyclobutan 1 Ol

Acid-Catalyzed Rearrangements of Cyclobutanols

The acid-catalyzed reactions of cyclobutanol (B46151) derivatives are a cornerstone of carbocation chemistry, frequently involving skeletal rearrangements to relieve ring strain. beilstein-journals.org The protonation of the hydroxyl group converts it into a good leaving group (water), leading to the formation of a carbocation. This intermediate is highly susceptible to rearrangements that form more stable structures. masterorganicchemistry.com For 1,3,3-trimethylcyclobutan-1-ol (B6202664), this process initiates a cascade of events leading to ring expansion.

Under acidic conditions, such as in the presence of aqueous sulfuric acid, this compound undergoes a facile ring expansion to form 2,2,3-trimethylcyclopentan-1-one. google.com This transformation is a classic example of an acid-catalyzed rearrangement driven by the formation of a more stable five-membered ring from the strained four-membered ring.

The general pathway involves the formation of a cyclobutyl carbocation which then rearranges via an alkyl shift to a cyclopentyl cation, which is subsequently deprotonated to yield the final ketone product. This type of rearrangement is synthetically useful for constructing five-membered ring systems. colby.edu

Table 1: Acid-Catalyzed Ring Expansion of this compound

| Reactant | Reagent/Conditions | Major Product |

| This compound | Aqueous H₂SO₄, Heat | 2,2,3-Trimethylcyclopentan-1-one |

The mechanism of the acid-catalyzed rearrangement of this compound proceeds through a well-defined series of steps involving carbocation intermediates. Such rearrangements are common when a less stable carbocation can be transformed into a more stable one. masterorganicchemistry.com

Protonation and Formation of a Carbocation: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming an oxonium ion. The departure of a water molecule generates a tertiary cyclobutyl carbocation.

Carbocation Rearrangement via 1,2-Alkyl Shift: The generated tertiary cyclobutyl carbocation is highly unstable due to the significant ring strain of the four-membered ring. To relieve this strain, a 1,2-alkyl shift occurs. libretexts.org Specifically, one of the bonds between the quaternary C3 carbon and a methyl group migrates to the adjacent carbocationic center (C1). This concerted process results in the expansion of the four-membered ring into a five-membered ring, forming a more stable tertiary cyclopentyl carbocation.

Deprotonation: The final step involves the removal of a proton from the carbon adjacent to the carbocationic center by a base (such as water or the conjugate base of the acid catalyst), leading to the formation of a double bond between the oxygen and carbon, yielding the stable 2,2,3-trimethylcyclopentanone.

While 1,2-hydride shifts are also a common mode of carbocation rearrangement, in this specific substrate, the 1,2-alkyl shift is the operative pathway for ring expansion because it directly leads to the formation of the five-membered ring. libretexts.orgpdx.edu

The acid-catalyzed ring expansion of this compound is mechanistically classified as a semipinacol rearrangement. wikipedia.orgsynarchive.com This class of reactions is characterized by the 1,2-migration of a carbon or hydrogen atom in a species where an electrophilic carbon center is located next to an oxygen-bearing carbon. synarchive.com Unlike the pinacol (B44631) rearrangement, which starts from a 1,2-diol, the semipinacol rearrangement begins with a substrate like an alcohol that possesses a leaving group on an adjacent carbon, or in this case, where the alcohol itself is converted into a leaving group. wikipedia.org

The key feature is the generation of a carbocation adjacent to a carbon-bearing hydroxyl group, which then drives the rearrangement to produce a carbonyl compound. nih.gov This process is a powerful tool in organic synthesis for creating quaternary carbon centers and constructing complex carbocyclic frameworks. nih.govnih.gov The rearrangement of this compound is a Type 1 semipinacol rearrangement, which involves a 2-heterosubstituted alcohol as the substrate. wikipedia.orgsynarchive.com

Oxidative Transformations and Ring Cleavage Reactions

The oxidation of this compound can lead to different products depending on the reagents and conditions used. Mild oxidation would be expected to convert the tertiary alcohol to the corresponding ketone, although this is generally difficult without C-C bond cleavage. More forceful oxidation can lead to the cleavage of the cyclobutane (B1203170) ring.

For instance, certain oxidizing agents are known to cleave cyclic ketones and alcohols. researchgate.net Reagents like potassium hydroxide (B78521) in carbon tetrachloride can facilitate the chlorination and subsequent ring cleavage of cyclanones. researchgate.net While specific studies on this compound are not prevalent, analogies with other cyclanols suggest that strong oxidants like nitric acid or potassium permanganate (B83412) could lead to oxidative cleavage of the ring, potentially forming dicarboxylic acids. The oxidation of related monoterpenes, which can contain similar structural motifs, often results in a variety of ring-opened products. researchgate.net

Nucleophilic and Electrophilic Reactivity at the Carbinol Center and Ring System

The reactivity of this compound can be analyzed in terms of both nucleophilic and electrophilic behavior.

Nucleophilic Reactivity: The oxygen atom of the hydroxyl group possesses lone pairs of electrons and can act as a nucleophile. However, this reactivity is generally limited to protonation or reaction with strong electrophiles.

Electrophilic Reactivity: The carbinol carbon (C1) is the primary electrophilic center. Following protonation of the hydroxyl group, this carbon becomes part of a highly reactive carbocation intermediate. This electrophilic intermediate can be attacked by nucleophiles. For example, in the presence of hydrohalic acids like HBr, a nucleophilic substitution reaction (Sₙ1 type) would occur. pearson.com This reaction would likely be accompanied by the same semipinacol rearrangement seen with non-nucleophilic acids, leading to a halogenated cyclopentane (B165970) derivative. Nucleophilic substitution at such sterically hindered tertiary centers is challenging but possible via an Sₙ1 mechanism involving a carbocation intermediate. masterorganicchemistry.comnih.gov The strained C-C bonds of the cyclobutane ring can also exhibit some π-character, making them susceptible to attack by very strong electrophiles, although this is less common than reactions involving the hydroxyl group.

Thermal and Photochemical Reactions of Trimethylcyclobutanols

Thermal and photochemical reactions provide alternative pathways for the transformation of cyclic alcohols, often proceeding through mechanisms distinct from acid-catalyzed processes.

Thermal Reactions: Heating this compound would likely lead to dehydration, forming alkenes. However, due to the high temperatures required in the absence of a catalyst, this process might also be accompanied by rearrangements and fragmentation. Thermal reactions often involve high-energy transition states and can lead to a mixture of products. The strain in the cyclobutane ring could facilitate thermal cleavage of C-C bonds.

Photochemical Reactions: Photochemical reactions involve the absorption of light to form an electronically excited state, which can undergo transformations not accessible under thermal conditions. nih.gov For an alcohol like this compound, direct photolysis is less common, but photosensitized reactions could occur. For example, photodissociation can occur where the molecule cleaves at its weakest bond upon absorbing light energy. libretexts.org Photochemical reactions are often used to induce cycloadditions or rearrangements that are controlled by orbital symmetry rules. libretexts.orgresearchgate.net While specific photochemical studies on this compound are scarce, related organosilicon compounds have been shown to undergo photochemical 1,3-silyl migrations, indicating the potential for rearrangements under irradiation. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. bnmr-bg.com For cyclobutanol (B46151) derivatives, it provides detailed information about the carbon skeleton, the position of substituents, and the three-dimensional arrangement of atoms (stereochemistry). nih.gov

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of protons and carbons, complex molecules often exhibit overlapping signals that are difficult to assign. hmdb.ca Multi-dimensional NMR techniques overcome this challenge by spreading the information across two dimensions, revealing correlations between different nuclei. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (vicinal protons). sdsu.edu It is instrumental in piecing together fragments of a molecule by showing which protons are neighbors in the structure.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the signals of directly attached carbons (¹J-coupling). sdsu.edulibretexts.org This allows for the unambiguous assignment of which proton is attached to which carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J- and ³J-coupling). sdsu.edu It is crucial for connecting the molecular fragments identified by COSY and for assigning quaternary carbons (carbons with no attached protons), which are invisible in HMQC/HSQC spectra. researchgate.net

For 1,3,3-trimethylcyclobutan-1-ol (B6202664), these techniques would confirm the connectivity of the trimethylated cyclobutane (B1203170) ring and the hydroxyl group. For instance, HMBC would show correlations from the methyl protons to the quaternary carbons C1 and C3.

Table 4.1.1: Illustrative 2D NMR Correlations for this compound

| Proton (¹H) Signal | Correlated Proton(s) (COSY) | Correlated Carbon(s) (Direct, ¹J - HSQC) | Correlated Carbon(s) (Long-Range, ²J/³J - HMBC) |

|---|---|---|---|

| C1-CH₃ | OH | C(1)-C H₃ | C1, C2, C4 |

| C3-(CH₃)₂ | - | C(3)-(C H₃)₂ | C2, C3, C4 |

| -CH₂- (ring) | -CH₂- (ring) | Ring C H₂ | C1, C3, other ring carbons |

| OH | C1-CH₃ | - | C1 |

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This leads to an equilibrium between different conformers. For a monosubstituted cyclobutanol, the hydroxyl group can occupy either an axial or an equatorial position. nih.govresearchgate.net NMR spectroscopy is a powerful method to study this dynamic equilibrium.

The analysis of proton-proton coupling constants, particularly the four-bond coupling (⁴J(HH)), is highly informative. The magnitude of these couplings is dependent on the dihedral angle between the protons; for instance, the equatorial-equatorial coupling (⁴J(eq-eq)) is typically around 5 Hz, while the axial-axial coupling (⁴J(ax-ax)) is near 0 Hz. nih.gov By measuring the observed coupling constants, which are a weighted average of the couplings in each conformer, researchers can determine the relative populations and the free energy difference (ΔG) between the conformers. nih.govresearchgate.net Furthermore, variable-temperature NMR studies can be used to observe changes in these equilibria, providing thermodynamic data for the conformational interchange. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Probes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying functional groups and can also provide insights into molecular conformation. dtic.mil

For this compound, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. A strong C-O stretching band would also be expected around 1050-1150 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups typically appear in the 2850-3000 cm⁻¹ range.

Both IR and Raman spectroscopy can serve as conformational probes. researchgate.net Different conformers (e.g., equatorial vs. axial) of cyclobutanol have distinct vibrational frequencies. nih.gov By studying the spectra at different temperatures or pressures, researchers can identify bands corresponding to specific conformers and analyze their relative stabilities. For example, studies on cyclobutanol have identified different Q-branches in the far-infrared spectrum corresponding to the ring-puckering motion, allowing for the calculation of the energy difference between equatorial and axial forms. researchgate.net

Table 4.2.1: General Characteristic Vibrational Frequencies for Cyclobutanols

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | IR (Broad), Raman (Weak) |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| C-O Stretch | 1050 - 1150 | IR (Strong) |

| Ring Puckering/Deformation | 200 - 500 (Far-IR) | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique that provides the exact mass of a molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula. For this compound (C₈H₁₆O), HRMS would distinguish it from other isomers or compounds with the same nominal mass.

In addition to exact mass, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is formed in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. The fragmentation of cyclobutanols is well-studied. cdnsciencepub.comcdnsciencepub.comresearchgate.net Common fragmentation pathways for tertiary alcohols like this compound include:

α-Cleavage: The cleavage of a bond adjacent to the oxygen atom. For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion.

Dehydration: The loss of a water molecule (H₂O), a very common fragmentation for alcohols, leading to a peak at [M-18]⁺. colby.edu

Ring Opening/Cleavage: The strained cyclobutane ring can open, followed by further fragmentation, such as the loss of ethene (C₂H₄). cdnsciencepub.comcdnsciencepub.comresearchgate.net

Table 4.3.1: Plausible High-Resolution Mass Spectrometry Fragments for this compound (C₈H₁₆O)

| m/z (Exact Mass) | Fragment Ion Formula | Description |

|---|---|---|

| 128.1201 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 113.0966 | [C₇H₁₃O]⁺ | Loss of methyl radical (α-cleavage) |

| 110.1096 | [C₈H₁₄]⁺ | Loss of water (dehydration) |

| 71.0861 | [C₅H₁₁]⁺ | Loss of water and subsequent fragmentation |

| 57.0704 | [C₄H₉]⁺ | Ring fragmentation products |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring in Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used in synthetic chemistry to assess the purity of compounds and to monitor the progress of reactions. calstate.eduajgreenchem.com

In a typical analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

For the synthesis of this compound, GC-MS would be used to:

Monitor Reaction Progress: By taking small aliquots from the reaction mixture over time, a chemist can track the disappearance of starting materials and the appearance of the desired product. rsc.org

Assess Product Purity: After the reaction and purification, a GC-MS analysis of the final product can detect and identify any residual starting materials, solvents, or side products, thereby providing a quantitative measure of its purity. semanticscholar.org The retention time from the GC confirms the presence of the main compound, while the mass spectrum confirms its identity.

Chiral Chromatography for Enantiomeric Excess Determination in Cyclobutanols

While this compound is an achiral molecule (it lacks a stereocenter and a plane of symmetry), the analysis of chirality is paramount for many of its structural analogues. Many synthetic reactions produce chiral cyclobutanols as a mixture of two non-superimposable mirror images called enantiomers. uniroma1.it Chiral chromatography is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. libretexts.orggcms.cz

Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. wikipedia.org The technique works by using a chiral stationary phase (CSP) in a chromatography column (typically HPLC or GC). lcms.cz The CSP is a stationary phase that is itself chiral and interacts diastereomerically with the enantiomers in the sample. These different interactions cause one enantiomer to travel through the column more slowly than the other, resulting in their separation into two distinct peaks in the chromatogram.

The enantiomeric excess is calculated from the areas of the two peaks (A₁ and A₂) using the following formula:

ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

This analysis is critical in fields like asymmetric synthesis and pharmaceutical development, where the biological activity of two enantiomers can differ dramatically. nih.govbohrium.com

Table 4.5.1: Calculation of Enantiomeric Excess (ee) from a Chiral Chromatogram

Theoretical and Computational Chemistry of 1,3,3 Trimethylcyclobutan 1 Ol

Quantum Chemical Calculations (Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for predicting the molecular geometry and electronic structure of organic molecules like 1,3,3-trimethylcyclobutan-1-ol (B6202664). DFT methods model the electron density of a molecule to determine its energy and other properties. nih.govphcogj.commdpi.com

A typical DFT study on this compound would begin with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. nih.gov The output of such a calculation would provide key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C1-O | 1.43 Å |

| Bond Length | C1-C2 | 1.56 Å |

| Bond Length | C2-C3 | 1.57 Å |

| Bond Length | C3-C4 | 1.57 Å |

| Bond Length | C4-C1 | 1.56 Å |

| Bond Angle | O-C1-C2 | 110.5° |

| Bond Angle | C2-C1-C4 | 88.0° |

| Bond Angle | C1-C2-C3 | 89.5° |

| Bond Angle | C2-C3-C4 | 87.5° |

| Bond Angle | C3-C4-C1 | 89.5° |

| Dihedral Angle | H-O-C1-C2 | 180.0° (anti) or 60.0° (gauche) |

Note: These values are illustrative and would need to be calculated using a specific DFT functional and basis set.

Furthermore, DFT calculations would elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. This includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. nih.gov

Conformational Analysis and Energy Minimization Studies

This compound can exist in various spatial arrangements, or conformations, due to the puckering of the cyclobutane (B1203170) ring and rotation around single bonds. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.gov

Computational methods can systematically explore the potential energy surface of the molecule to locate different energy minima, each corresponding to a stable conformer. mdpi.com These studies are critical as the reactivity and spectroscopic properties of a molecule can be an average of the properties of its populated conformers. For cyclobutane derivatives, the ring can adopt puckered conformations to alleviate angle and torsional strain. The substituents (three methyl groups and a hydroxyl group) will have different spatial arrangements in each conformer, leading to varying degrees of steric hindrance.

Energy minimization calculations would be performed for each identified conformer to determine its stability. The results would be presented in a table comparing the relative energies of the conformers, with the lowest energy conformer being the most abundant at equilibrium.

Table 2: Hypothetical Relative Energies of this compound Conformers (Illustrative)

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Axial -OH, Puckered Ring | 1.2 |

| 2 | Equatorial -OH, Puckered Ring | 0.0 |

| 3 | Planar Ring (Transition State) | 5.0 |

Note: These are hypothetical values. The actual energy differences would depend on the level of theory and basis set used in the calculation.

Reaction Pathway Modeling and Transition State Analysis for Rearrangements

Tertiary alcohols like this compound can undergo carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement. libretexts.orgmnstate.edu Computational chemistry can be used to model the reaction pathways of such rearrangements. This involves identifying the structures of the reactants, intermediates, transition states, and products along a reaction coordinate.

The process would start with the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. This carbocation could then undergo a 1,2-alkyl shift, leading to a ring-expanded or rearranged product. Transition state theory would be used to locate the transition state structure for each step of the rearrangement. The energy of the transition state is crucial as it determines the activation energy and, consequently, the rate of the reaction. nih.gov

A computational study would provide a detailed energy profile of the rearrangement, illustrating the energy changes as the reaction progresses.

Table 3: Hypothetical Calculated Energies for a Wagner-Meerwein Rearrangement (Illustrative)

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + H+ | 0.0 |

| Intermediate 1 | Protonated Alcohol | -5.0 |

| Transition State 1 | C-O Bond Cleavage | +15.0 |

| Intermediate 2 | Tertiary Carbocation | +10.0 |

| Transition State 2 | 1,2-Alkyl Shift | +12.0 |

| Product | Rearranged Carbocation | +5.0 |

Note: These are hypothetical energy values and would be highly dependent on the specific rearrangement pathway and computational method.

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also predict spectroscopic properties, which can be invaluable for identifying and characterizing a molecule.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.govivtn.ru Using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT, it is possible to calculate the magnetic shielding of each nucleus in the molecule. These shielding values are then converted into chemical shifts (in ppm) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for both ¹H and ¹³C NMR can then be compared with experimental spectra to confirm the structure.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (-OH) | 2.1 |

| ¹H (C1-CH₃) | 1.2 |

| ¹H (C3-(CH₃)₂) | 1.1 |

| ¹H (-CH₂-) | 1.8 - 2.3 |

| ¹³C (C1) | 75 |

| ¹³C (C3) | 38 |

| ¹³C (C1-CH₃) | 28 |

| ¹³C (C3-(CH₃)₂) | 30 |

| ¹³C (C2/C4) | 45 |

Note: These are illustrative values. Actual predicted shifts would vary based on the computational method and the specific conformer being analyzed.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. A frequency calculation involves computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes correspond to the stretching and bending of bonds within the molecule. These calculated frequencies, often scaled by an empirical factor to better match experimental data, can be compared with an experimental IR spectrum to identify characteristic functional group absorptions. For this compound, key predicted frequencies would include the O-H stretch, C-H stretches, and various bending modes.

Table 5: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |

| Stretching | O-H | 3400 |

| Stretching | C-H (sp³) | 2850-3000 |

| Bending | C-H | 1375, 1450 |

| Stretching | C-O | 1150 |

| Ring Puckering | Cyclobutane Ring | ~200 |

Note: These are hypothetical values and would need to be calculated and potentially scaled.

Derivatives, Analogues, and Synthetic Utility of 1,3,3 Trimethylcyclobutan 1 Ol

Synthesis of Functionalized 1,3,3-Trimethylcyclobutane Derivatives

The functionalization of the 1,3,3-trimethylcyclobutane scaffold allows for the generation of a diverse range of derivatives with tailored properties. These derivatives serve as key intermediates in various synthetic pathways. The core structure can be modified through reactions targeting the hydroxyl group or by transformations involving the cyclobutane (B1203170) ring itself.

One common approach involves the conversion of the tertiary alcohol, 1,3,3-trimethylcyclobutan-1-ol (B6202664), into other functional groups. For instance, oxidation can yield the corresponding ketone, while substitution reactions can replace the hydroxyl group with halogens or other nucleophiles. The resulting functionalized cyclobutanes can then undergo further reactions. For example, 1,3,3-trimethylcyclobutane-1-carboxylic acid can be synthesized, which serves as a building block for more complex molecules. This carboxylic acid can undergo typical reactions such as reduction to an alcohol or conversion to esters and amides.

The synthesis of these derivatives often requires carefully controlled conditions to manage the inherent ring strain of the cyclobutane system and to achieve the desired regioselectivity and stereoselectivity.

Table 1: Examples of Functionalized 1,3,3-Trimethylcyclobutane Derivatives and Their Synthetic Precursors

| Derivative Name | Precursor | Key Transformation |

|---|---|---|

| 1,3,3-Trimethylcyclobut-1-ene | This compound | Dehydration |

| 1,3,3-Trimethylcyclobutane-1-carboxylic acid | 1-Bromo-3,3-dimethylcyclobutane | Deprotonation and carboxylation |

This compound as a Key Building Block in Complex Molecule Synthesis

The unique structural features of this compound and its derivatives make them valuable synthons for constructing more intricate molecular frameworks.

While direct incorporation of the complete 1,3,3-trimethylcyclobutane unit into natural products is not extensively documented, the principles of using substituted cyclobutane and related cyclopentane (B165970) structures are relevant. For instance, the synthesis of natural products like cuparene and herbertene (B1248546) diol involves the creation of substituted cyclopentyl rings, which can be conceptually related to rearrangements of cyclobutyl precursors. colby.edu The synthesis of these natural products often involves the generation of tertiary alcohols on five-membered rings, such as 1,2,2-trimethylcyclopentan-1-ol, as key intermediates. colby.edu Although not a direct use of this compound, these syntheses highlight the importance of sterically hindered cyclic alcohols in the construction of natural product skeletons.

A significant application of cyclobutane derivatives lies in their ring expansion reactions to form larger, more common five- and six-membered rings. These transformations are synthetically valuable for accessing cyclopentanoid and cyclohexanoid structures that are prevalent in many biologically active molecules and materials.

The rearrangement of cyclobutylcarbinyl cations, which can be generated from cyclobutanol (B46151) derivatives, is a classic method for constructing cyclopentyl rings. This type of rearrangement allows for the stereocontrolled synthesis of functionalized cyclopentanes. Similarly, certain reactions can induce a one-carbon ring expansion of cyclobutane derivatives to furnish cyclohexanoid frameworks. These methods are particularly useful for preparing polysubstituted carbocycles that might be difficult to access through other synthetic routes. The synthesis of various functionalized cyclopentane derivatives is a field of active research, with applications in areas like the synthesis of radialenes. beilstein-journals.org The ability to convert cyclobutane systems into more complex cyclopentane and cyclohexane (B81311) structures underscores their utility as versatile synthetic intermediates. justia.com

Table 2: Related Cyclopentane and Cyclohexane Structures

| Compound Name | Molecular Formula | Ring System |

|---|---|---|

| 1,2,3-Trimethylcyclopentan-1-ol | C8H16O | Cyclopentane |

| 1,3,3-Trimethylcyclohexan-1-ol | C9H18O | Cyclohexane nih.gov |

| 1,3,5-Trimethylcyclohexan-1-ol | C9H18O | Cyclohexane nih.gov |

Development of Optically Active Cyclobutanol Derivatives

The synthesis of enantiomerically pure or enriched cyclobutane derivatives is of great interest due to the importance of chirality in drug design and materials science. A molecule is considered optically active if it contains a chiral center and lacks a plane of symmetry, allowing it to rotate plane-polarized light. pearson.com The development of methods to produce optically active cyclobutanol derivatives allows for the synthesis of enantiomerically pure complex molecules.

For a cyclobutane derivative to be optically active, it must be chiral. This often means the presence of one or more stereocenters on the cyclobutane ring and the absence of any internal planes of symmetry or centers of inversion. For example, in 1,3-disubstituted cyclobutanes, the cis isomer is achiral due to a plane of symmetry, while the trans isomer can be chiral depending on the substituents. doubtnut.com In the case of this compound, the carbon bearing the hydroxyl group is a quaternary center and not a stereocenter. However, the introduction of different substituents at other positions of the ring can create chirality.

The synthesis of optically active cyclobutanol derivatives can be achieved through several strategies, including:

Asymmetric synthesis: Using chiral catalysts or auxiliaries to control the stereochemical outcome of reactions that form the cyclobutane ring or functionalize it.

Resolution of racemates: Separating a racemic mixture of a chiral cyclobutane derivative into its individual enantiomers.

Chiral pool synthesis: Starting from an enantiomerically pure precursor that already contains the desired stereochemistry.

These approaches are crucial for accessing specific stereoisomers of complex molecules for various applications.

Future Perspectives and Emerging Research Avenues in Trimethylcyclobutanol Chemistry

Novel Synthetic Methodologies for Strain-Release Activation

The development of new synthetic methods leveraging the strain energy of cyclobutane (B1203170) rings is a vibrant area of research. These strategies often involve the selective cleavage of C–C bonds, which is energetically favorable due to the release of ring strain. snnu.edu.cn

Recent advancements have seen a significant increase in methodologies for the ring expansion of cyclobutanols into five-, six-, and even seven-membered rings. capes.gov.br Transition-metal catalysis, particularly with rhodium, has proven effective for these expansions. capes.gov.br Furthermore, photoredox and electrochemical conditions have enabled the advancement of semipinacol rearrangements in vinyl-containing cyclobutanols, leading to functionalized cyclopentanones. capes.gov.br

Another innovative approach involves the use of highly strained systems like 1-sulfonylbicyclo[1.1.0]butanes (BCBs) as "strain-release" reagents. orgsyn.org These reagents can be accessed from simple starting materials, such as methyl sulfones and epichlorohydrin, through one-pot procedures. nih.gov The subsequent strain-release functionalization of BCBs, often promoted by palladium or rhodium catalysis, allows for the construction of complex cyclobutane structures. rsc.org These methods harness the high reactivity of the bridging bond in BCBs to form a variety of substituted cyclobutanes. orgsyn.orgrsc.org The activation of the cyclobutanol (B46151) moiety can be directed by β-carbon elimination, a process where a metal center cleaves a C-C bond beta to an oxygen atom, providing a complementary strategy to oxidative addition pathways. snnu.edu.cn

Table 1: Emerging Synthetic Methodologies Involving Strain-Release

| Methodology | Catalyst/Conditions | Transformation | Key Feature |

|---|---|---|---|

| Semipinacol Rearrangement | Photoredox, Electrochemical | Vinyl-cyclobutanols to cyclopentanones | Concomitant introduction of functional groups. capes.gov.br |

| Ring Expansion | Rhodium Catalysis | Cyclobutanols to seven-membered rings | Access to larger ring systems. capes.gov.br |

| Strain-Release Functionalization | Palladium, Rhodium Catalysis | Bicyclo[1.1.0]butanes to functionalized cyclobutanes | Utilization of highly strained intermediates. rsc.org |

| β-Carbon Elimination | Transition Metal Complexes | Cyclobutanols to open-chain ketones | Directed C-C bond cleavage without change in metal oxidation state. snnu.edu.cn |

Advanced Mechanistic Studies of Complex Rearrangements

A deeper understanding of the reaction mechanisms governing cyclobutanol rearrangements is crucial for developing more efficient and selective synthetic routes. Modern physical organic chemistry tools are being applied to unravel the intricate pathways of these transformations.

For instance, the semipinacol rearrangement of alkenyl cyclobutanols, a powerful tool for creating cyclopentanones with quaternary stereocenters, has been the subject of detailed mechanistic investigation. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to probe the reaction pathways. nih.govresearchgate.net These studies have revealed that, depending on the specific reagents and catalysts, the reaction can proceed through a highly asynchronous concerted process rather than via discrete intermediates. nih.gov In some cases, such as fluorination-driven rearrangements, evidence from kinetic measurements points towards the formation of an intermediate carbocation. nih.gov

In-depth studies on rhodium-catalyzed transfer hydroarylation reactions involving the reversible cleavage of C-C bonds in unstrained alcohols have also provided valuable insights applicable to cyclobutanol chemistry. acs.org A combination of kinetic analysis, in situ Nuclear Magnetic Resonance (NMR) monitoring, and DFT calculations has been used to map out the complete catalytic cycle. acs.org These studies identified key steps such as reversible β-carbon elimination and migratory insertion, and even pinpointed off-cycle resting states, which allowed for the development of improved, air-stable catalyst systems. acs.org Such comprehensive mechanistic work is essential for optimizing reaction conditions and expanding the substrate scope of these powerful rearrangements.

Table 2: Techniques for Advanced Mechanistic Studies of Cyclobutanol Rearrangements

| Technique | Information Yielded | Example Application |

|---|---|---|

| Density Functional Theory (DFT) | Reaction pathways, transition state energies, intermediate stability. | Revealing concerted vs. stepwise mechanisms in semipinacol rearrangements. nih.govresearchgate.net |

| In situ NMR Monitoring | Identification of intermediates and catalyst resting states. | Observing the catalytic cycle in Rh-catalyzed C-C bond cleavage. acs.org |

| Kinetic Analysis | Determination of rate-limiting steps and reaction orders. | Differentiating between mechanisms in halogenation-driven rearrangements. nih.govacs.org |

Chemoenzymatic and Biocatalytic Approaches to Chiral Cyclobutanols

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of stereoselective synthetic methods. nih.gov Biocatalysis and chemoenzymatic strategies have emerged as powerful and sustainable tools for producing chiral alcohols, including cyclobutanols. nih.gov These methods utilize the high selectivity of enzymes to control the stereochemical outcome of reactions. nih.gov

A common biocatalytic approach is the asymmetric reduction of a prochiral ketone to a chiral alcohol. rsc.org Enzymes such as ketoreductases (KREDs) and other microbial dehydrogenases are highly effective for this transformation, often yielding products with excellent enantioselectivity. rsc.orgresearchgate.net The integration of these enzymatic steps into multi-step synthetic routes, known as chemoenzymatic synthesis, combines the advantages of traditional chemistry with the selectivity of biocatalysis. chemrxiv.org For example, a challenging keto-α-diazoester was successfully reduced to the corresponding chiral alcohol with high enantioselectivity using ketoreductases like LbADH and Gre2p, demonstrating the compatibility of enzymatic reactions with sensitive functional groups. researchgate.net

Recent developments in computational tools are further accelerating the adoption of these methods. New algorithms for computer-aided synthesis planning can now incorporate enzymatic reactions, helping to design shorter, greener, and more economical routes to complex chiral molecules. chemrxiv.org These tools can suggest, for instance, the reduction of a cyclobutanone (B123998) to a chiral cyclobutanol using a microbial dehydrogenase as a key step in a synthetic sequence. rsc.orgchemrxiv.org

Table 3: Biocatalytic Methods for Chiral Alcohol Synthesis

| Enzyme Class | Reaction Type | Substrate | Product | Advantage |

|---|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric Reduction | Prochiral Ketones | Chiral Secondary Alcohols | High enantioselectivity and substrate scope. researchgate.net |

| Dehydrogenases | Asymmetric Reduction | Prochiral Ketones | Chiral Secondary Alcohols | Can be used with whole-cell systems or as isolated enzymes. rsc.org |

| Lipases | Kinetic Resolution | Racemic Alcohols/Esters | Enantioenriched Alcohol and Ester | Robust and widely applicable enzymes. researchgate.net |

| Ene-reductases (ENEs) | Conjugate Reduction | α,β-Unsaturated Compounds | Chiral Alkanes | Enables stereoconvergent synthesis from Z/E mixtures. nih.gov |

Development of New Applications for Cyclobutanol-Derived Scaffolds

The unique three-dimensional structures accessible from cyclobutanol precursors are finding use in the development of novel molecular scaffolds with diverse applications, from materials science to fragrances.

In the field of tissue engineering, there is a constant need for new biocompatible and biodegradable scaffolds that can support cell growth and guide tissue regeneration. frontiersin.orgresearchgate.net Porous polymeric scaffolds provide a 3D environment for cells to organize into functional tissues. frontiersin.org The development of novel scaffolds from unique chemical building blocks is an active area of research. researchgate.netbiomedpharmajournal.org While not yet a widespread application for 1,3,3-trimethylcyclobutan-1-ol (B6202664) itself, complex molecular frameworks derived from strained ring systems represent a promising avenue for creating new biomaterials with tailored properties. frontiersin.org

A more established application for related cyclobutane and cyclopentane (B165970) derivatives is in the fragrance industry. google.comgoogle.com The shape and substitution pattern of a molecule are key determinants of its odor profile. Compounds such as 2,3-dimethyl-4-(2,2,3-trimethylcyclopent-3-enyl)butan-1-ol, which can be seen as a derivative of a rearranged cyclobutane structure, are valued for their sandalwood and amber notes. google.com Similarly, certain 3,3-dimethylcyclohexane derivatives, accessible through ring-expansion or total synthesis, are used as perfumes. google.com The rigid, compact structure of the cyclobutane ring in precursors like this compound can be used to construct specific conformations that lead to desirable and unique fragrance characteristics.

Q & A

Q. What are the primary synthetic routes for 1,3,3-Trimethylcyclobutan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors or reduction of ketone intermediates. For example, cyclobutanone derivatives can be reduced using sodium borohydride (NaBH₄) in ethanol at 0–25°C to yield hydroxylated cyclobutanes . Optimizing solvent polarity (e.g., ethanol vs. THF) and temperature controls stereochemical outcomes and minimizes side reactions. Yields range from 43% to 59% in analogous systems, with purity >95% achievable via silica gel chromatography .

Q. How is the stereochemistry of this compound resolved experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) spectroscopy and 2D NMR (COSY, HSQC) are critical. For example, 1D NOE analyses on cis/trans isomers of cyclobutane derivatives confirm spatial proximity of methyl and hydroxyl groups, resolving stereochemical ambiguity . X-ray crystallography may also validate configurations when crystalline samples are obtainable.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct chemical shifts for cyclobutane protons (δ 1.5–2.5 ppm) and hydroxyl groups (δ 1.0–2.0 ppm, broad) are observed .

- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ = 143.15; observed = 143.14) .

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and cyclobutane ring vibrations (800–1000 cm⁻¹).

Advanced Research Questions

Q. How does the steric strain of the cyclobutane ring influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The cyclobutane ring’s angle strain increases susceptibility to ring-opening reactions. For example, nucleophilic substitution at the hydroxyl-bearing carbon may proceed via SN2 mechanisms, with steric hindrance from 3,3-dimethyl groups slowing kinetics. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies mitigate diastereomer formation during functionalization of this compound?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enforce stereocontrol. For instance, introducing a methylamino group via reductive amination with enantiopure amines reduces diastereomer formation . Reaction monitoring via chiral HPLC ensures enantiomeric excess (>90%) .

Q. How do electronic effects of substituents modulate the compound’s biological interactions?

- Methodological Answer : Fluorinated or amino analogs show enhanced lipophilicity (logP +0.5–1.0), improving membrane permeability in cell-based assays . Comparative studies using 3-trifluoromethyl derivatives reveal 20–30% higher binding affinity to cytochrome P450 enzymes, suggesting metabolic stability .

Data Contradiction Analysis

Q. Why do reported yields for cyclobutane alcohol syntheses vary widely (30–70%) across studies?

- Resolution : Discrepancies arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.

- Catalyst Loading : Excess NaBH₄ increases reduction rates but complicates purification .

- Steric Factors : Bulky substituents (e.g., 3,3-dimethyl) reduce reaction efficiency by 15–20% compared to less hindered analogs .

Key Research Gaps

- Thermodynamic Stability : Limited data on ring-opening enthalpies under thermal stress.

- Biological Targets : No direct studies on this compound; inferences drawn from fluorinated analogs suggest potential in fragment-based drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.